![molecular formula C14H13ClN2O3 B2364155 1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 2034491-87-5](/img/structure/B2364155.png)

1-[1-(3-Chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(1-(3-Chlorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a compound that has gained attention in the field of medicinal chemistry due to its potential applications in research. It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

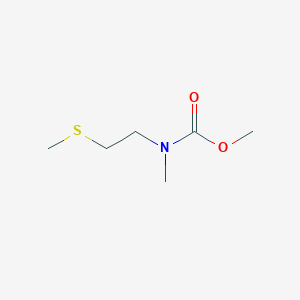

Molecular Structure Analysis

The molecular structure of “1-(1-(3-Chlorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The molecular formula is C14H13ClN2O3, and the molecular weight is 292.72.Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

1-(1-(3-Chlorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione and its derivatives have been extensively studied for their anticonvulsant properties. Research has shown that compounds with an aromatic ring at position-3 of pyrrolidine-2,5-dione exhibited anticonvulsant activity in the maximum electroshock (MES) test. Specifically, derivatives with a chlorine atom at position-3 or 4 of the aromatic ring demonstrated strong anticonvulsant activity, with ED50 values ranging from 29 to 48 mg/kg (Obniska et al., 2005). Another study synthesized a series of 1,3-substituted pyrrolidine-2,5-dione derivatives as potential anticonvulsant agents, revealing that certain compounds displayed more beneficial protective indices than well-known antiepileptic drugs (Rybka et al., 2017).

Antibacterial and Antifungal Activities

Research on the antimicrobial properties of derivatives of pyrrolidine-2,5-dione has indicated moderate antibacterial and antifungal activities against selected species. For instance, a study on the synthesis of functionalized spirooxindole pyrrolidine derivatives revealed that several compounds exhibited good activities comparable to those of established standard drugs (Haddad et al., 2015). Another study synthesized pyrrolidine-2,5-dione derivatives fused at positions-3,4 to a dibenzobarrelene backbone, finding that these compounds possessed antimicrobial activities (Fondjo et al., 2021).

Chemical Synthesis and Molecular Studies

The compound and its derivatives have been a subject of interest in chemical synthesis and molecular studies. For instance, a study on the acetylenic dimerization under basic conditions explored the pharmacological activity of amino acetylenic amide derivatives (Muhi-eldeen et al., 2015). Additionally, a computational perspective on the antioxidant active Mannich base 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione provided insights into its molecular structure and properties (Boobalan et al., 2014).

Wirkmechanismus

Target of Action

The compound “1-(1-(3-Chlorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” belongs to the class of pyrrolidine-2,5-diones . Compounds in this class are known to interact with various biological targets, but without specific information, it’s hard to identify the primary targets of this particular compound.

Mode of Action

The mode of action of “1-(1-(3-Chlorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione” would depend on its specific targets. Generally, compounds in this class can interact with their targets through various mechanisms, such as inhibition or activation, leading to changes in the function of the target .

Biochemical Pathways

The affected pathways would depend on the specific targets of “1-(1-(3-Chlorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione”. Pyrrolidine-2,5-diones are known to be involved in a variety of biochemical pathways .

Eigenschaften

IUPAC Name |

1-[1-(3-chlorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3/c15-10-3-1-2-9(6-10)14(20)16-7-11(8-16)17-12(18)4-5-13(17)19/h1-3,6,11H,4-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXVCBOOPVUWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Bromobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2364072.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2364074.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2364076.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2364077.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2364081.png)

![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)

![3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine](/img/structure/B2364085.png)

![4-chloro-N-(3,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2364086.png)

![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)